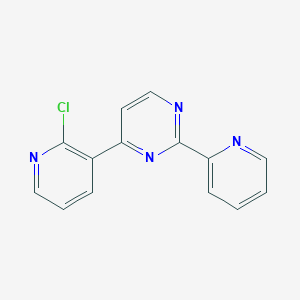

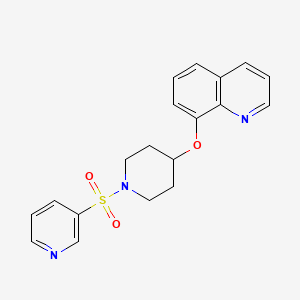

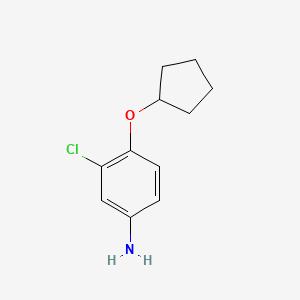

![molecular formula C16H16N2O4S B2799947 N'-[(3-methylbenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide CAS No. 672925-63-2](/img/structure/B2799947.png)

N'-[(3-methylbenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Antimicrobial Properties Research has demonstrated the synthesis of novel compounds containing the phenylsulfonyl moiety, which have shown significant antimicrobial activities. For instance, novel pyrazolo[1,5-a]pyrimidine ring systems, incorporating the phenylsulfonyl group, have been synthesized and evaluated for their antimicrobial efficacy. These derivatives, particularly those with a single sulfone group, exhibited enhanced activity against various bacteria and fungi, surpassing the effectiveness of reference drugs in some cases (Alsaedi et al., 2019).

Heterocyclic Synthesis via Microwave-Mediation In the realm of heterocyclic chemistry, the application of microwave-mediated synthetic methods using compounds with the phenylsulfonyl group has been explored. These methods have facilitated the efficient synthesis of benzothiazole- and benzimidazole-based heterocycles, showcasing the versatility of phenylsulfonyl-containing compounds as building blocks for novel chemical entities (Darweesh et al., 2016).

Catalytic Rearrangements and Heterocyclic Synthesis Phenylsulfonyl compounds have been utilized in catalytic rearrangements leading to the creation of highly substituted isoxazolines and other heterocyclic compounds. These transformations highlight the potential of phenylsulfonyl derivatives in synthesizing complex molecular frameworks with potential biological activity (Atienza et al., 2011).

Inhibition of HIV-1 Replication The synthesis of N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives has revealed compounds with significant inhibitory activity against HIV-1 replication. This research demonstrates the therapeutic potential of phenylsulfonyl compounds in the development of antiretroviral drugs (Che et al., 2015).

properties

IUPAC Name |

[(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]amino] 3-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-12-6-5-7-13(10-12)16(19)22-18-15(17)11-23(20,21)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H2,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJPXPCVHYJCHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)ON=C(CS(=O)(=O)C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C(=O)O/N=C(/CS(=O)(=O)C2=CC=CC=C2)\N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID50085825 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N'-[(3-methylbenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

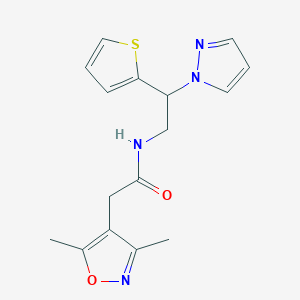

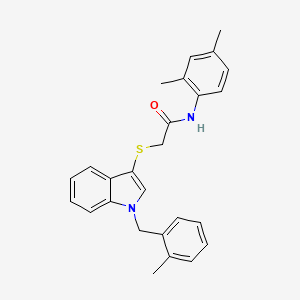

![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2799867.png)

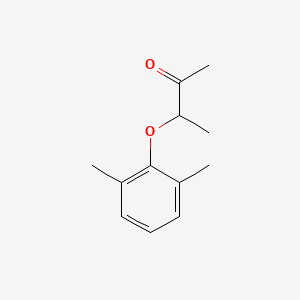

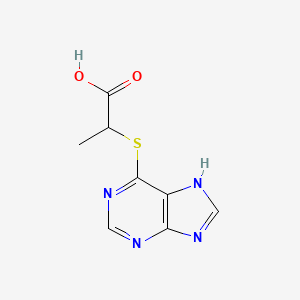

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide](/img/structure/B2799870.png)

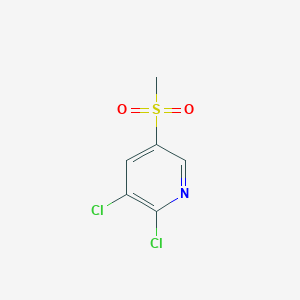

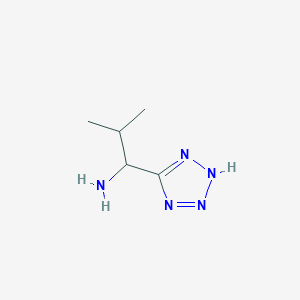

![2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B2799877.png)

![9-((4-(3-(4-methoxyphenyl)propanoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2799879.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2799887.png)